alpha-Tocopherolquinone

説明

トコフェリルキノン、別名アルファトコフェリルキノンは、ビタミンE(アルファトコフェロール)の誘導体です。これは、アルファトコフェロールが酸化されると形成されます。 この化合物は、その抗酸化特性で知られており、細胞を酸化損傷から保護することによって生物学的システムにおいて重要な役割を果たしています .

2. 製法

合成経路と反応条件: トコフェリルキノンは、アルファトコフェロールの酸化によって合成することができます。一般的な方法の1つは、室温でメタノール中の塩化第二鉄を使用することです。 この反応により、アルファトコフェリルキノンが主要生成物として得られます .

工業的生産方法: 工業的環境では、トコフェリルキノンは、様々な酸化剤を使用してアルファトコフェロールを制御された酸化によって生成されます。このプロセスは、生成物の収率と純度を高くするために最適化されています。 温度、溶媒、酸化剤などの特定の条件は、目的の結果を得るために慎重に調整されます .

反応の種類:

酸化: トコフェリルキノンは、アルファトコフェロールの酸化によって形成されます。

一般的な試薬と条件:

生成される主要な生成物:

酸化: 主要な生成物はトコフェリルキノンです。

準備方法

Synthetic Routes and Reaction Conditions: Tocopherylquinone can be synthesized through the oxidation of alpha-tocopherol. One common method involves the use of ferric chloride in methanol at room temperature. This reaction yields alpha-tocopherylquinone as the primary product .

Industrial Production Methods: In industrial settings, tocopherylquinone is produced by controlled oxidation of alpha-tocopherol using various oxidizing agents. The process is optimized to ensure high yield and purity of the product. The specific conditions, such as temperature, solvent, and oxidizing agent, are carefully regulated to achieve the desired outcome .

Types of Reactions:

Oxidation: Tocopherylquinone is formed through the oxidation of alpha-tocopherol.

Reduction: Tocopherylquinone can be reduced back to tocopherylhydroquinone in biological systems.

Common Reagents and Conditions:

Oxidation: Ferric chloride in methanol is commonly used for the oxidation of alpha-tocopherol to tocopherylquinone.

Major Products Formed:

Oxidation: The primary product is tocopherylquinone.

Reduction: The primary product is tocopherylhydroquinone.

科学的研究の応用

Neuroprotective Properties

Alpha-tocopherolquinone has shown promise in neuroprotection, particularly in the context of Alzheimer's disease. Research indicates that it can inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathology of Alzheimer's disease.

- Mechanism of Action : this compound reduces the formation of beta-amyloid fibrils and disaggregates preformed fibrils. It also decreases the production of reactive oxygen species and modulates inflammatory cytokines in microglial cells, suggesting a multifaceted approach to mitigating neurotoxicity associated with beta-amyloid aggregates .

- Case Study : A study involving SH-SY5Y neuroblastoma cells demonstrated that this compound could significantly reduce beta-amyloid42-induced cytotoxicity and alter cytokine production profiles, indicating its potential as a therapeutic agent for Alzheimer's disease .

Antioxidant Functions

This compound plays a critical role as an antioxidant, contributing to the prevention of oxidative stress-related damage.

- Antioxidant Mechanism : It acts by scavenging free radicals and preventing lipid peroxidation. The conversion from alpha-tocopherol to this compound occurs through oxidation processes that enhance its antioxidant capacity .

- Research Findings : Studies have shown that this compound can protect cellular membranes from oxidative damage when glutathione levels are low, indicating its importance in maintaining cellular integrity under oxidative stress conditions .

Cancer Therapeutics

The compound's potential in cancer therapy is notable, particularly due to its ability to induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents.

- Mechanism of Action : this compound has been reported to activate apoptotic pathways and modulate oncogene expression. It has shown efficacy in inhibiting carcinogenesis and reducing tumor growth in preclinical models .

- Case Studies : Clinical trials have explored the use of this compound in combination with radiation therapy for head and neck cancers. While results have been mixed, some studies suggest that it may improve treatment outcomes by enhancing the immune response against tumors .

Electrochemical Applications

This compound is also studied for its electrochemical properties, which have implications for biosensors and drug delivery systems.

- Electrochemical Behavior : Research demonstrates that films of this compound can undergo reversible electrochemical transformations, making it suitable for applications in biosensor technology .

- Drug Delivery Systems : Investigations into exosome-based drug delivery systems have shown that loading this compound into exosomes can enhance therapeutic efficacy, potentially improving targeted delivery to affected tissues .

Data Tables

作用機序

トコフェリルキノンは、主にその抗酸化活性によって効果を発揮します。それはフリーラジカルと活性酸素種をスカベンジすることで、細胞を酸化損傷から保護します。生物学的システムでは、トコフェリルキノンはトコフェリルヒドロキノンに還元され、その抗酸化能力がさらに高まります。 この化合物は、酵素や細胞膜など、様々な分子標的に作用して、保護効果を発揮します .

類似化合物との比較

トコフェリルキノンは、アルファトコフェロールからの特定の形成と、強力な抗酸化特性により、他の類似化合物と比較してユニークです。類似の化合物には以下のようなものがあります。

ユビキノン(コエンザイムQ): トコフェリルキノンとユビキノンはどちらも、レドックスサイクリングに関与しており、抗酸化特性を持っています。

プラストキノン: トコフェリルキノンと同様に、プラストキノンは植物の光合成電子伝達に関与しています.

メナジオン(ビタミンK3): メナジオンは、別のキノン化合物であり、抗酸化特性を持っていますが、主に血液凝固プロセスに関与しています.

トコフェリルキノンは、細胞を酸化損傷から保護する特定の役割と、ビタミンEからの形成によって際立っています。

生物活性

Alpha-tocopherolquinone (α-TQ) is an oxidized form of alpha-tocopherol, commonly known as vitamin E. This compound plays a significant role in various biological processes, particularly in its capacity as an antioxidant. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and mechanisms of action.

This compound is formed through the oxidation of alpha-tocopherol, which can occur through various mechanisms, including reactions with reactive oxygen species (ROS). The oxidation process leads to the formation of α-TQ and other derivatives like α-tocopherol hydroperoxide (α-TOOH) before eventual degradation products are formed. The chemical structure of α-TQ allows it to participate in redox reactions, influencing cellular oxidative stress levels.

Table 1: Comparison of Antioxidant Properties

| Compound | Antioxidant Activity | Half-Life (Hours) |

|---|---|---|

| Alpha-Tocopherol | 1830 ± 50 | 57 ± 19 |

| This compound | Variable | N/A |

Antioxidant Mechanism

This compound exhibits antioxidant properties, primarily through its ability to scavenge free radicals and reduce lipid peroxidation. Research indicates that α-TQ can inhibit oxidative damage to cellular membranes by participating in electron transfer reactions. However, it is essential to note that while α-TQ can act as an antioxidant, it may also exhibit pro-oxidant activity under certain conditions, potentially leading to cellular damage.

Case Studies

- Liver Microsomes Study : A study examined the interaction of α-TQ with glutathione (GSH) in rat liver microsomes. It was found that α-TQ did not reduce GSH levels nor did it promote the reduction of α-TQ back to alpha-tocopherol. This suggests that α-TQ may not effectively recycle back into its reduced form in the presence of GSH, indicating a potential toxic effect when tocopherol levels are low .

- Oxidative Stress and Cell Viability : In another investigation, the effects of α-TQ on cell viability were assessed under oxidative stress conditions. Results indicated that high concentrations of α-TQ could lead to increased cell death due to its pro-oxidant properties, particularly in environments where antioxidants were depleted .

Enzymatic Interactions

Research has shown that α-TQ interacts with various enzymes involved in redox reactions. For instance, studies have identified a GSH-dependent reductase enzyme that may be inhibited by α-TQ, leading to decreased protection against lipid peroxidation in microsomal membranes .

Implications for Health and Disease

The dual nature of α-TQ as both an antioxidant and a potential pro-oxidant raises important considerations for its use in dietary supplements and therapeutic interventions. While it could provide protective effects against oxidative stress-related diseases, excessive accumulation may lead to adverse effects.

Table 2: Potential Health Implications

| Condition | Role of this compound |

|---|---|

| Cardiovascular Diseases | Protective against oxidative damage |

| Cancer | Potentially promotes cell death under oxidative stress |

| Neurodegenerative Diseases | May influence neuronal health via redox balance |

特性

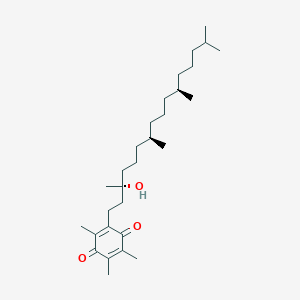

IUPAC Name |

2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVDFSLWFKLJDQ-IEOSBIPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009892 | |

| Record name | Tocopherylquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-04-8 | |

| Record name | Tocopherol quinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7559-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopherylquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopherylquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocopherylquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO763K43XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。